molecular formula C6H14ClNO B3320706 (R)-3-Ethoxy-pyrrolidine hydrochloride CAS No. 1260609-60-6

(R)-3-Ethoxy-pyrrolidine hydrochloride

Cat. No. B3320706
CAS RN: 1260609-60-6
M. Wt: 151.63
InChI Key: VHSSBFJFGPYMNJ-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-Ethoxy-pyrrolidine hydrochloride, also known as (R)-3-EPH, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a chiral molecule that belongs to the class of pyrrolidine derivatives. (R)-3-EPH is a white crystalline powder that has a molecular weight of 169.63 g/mol.

Scientific Research Applications

Versatile Scaffold for Novel Biologically Active Compounds The pyrrolidine ring, a core structural element in many bioactive compounds, plays a crucial role in medicinal chemistry due to its sp^3-hybridization, stereochemistry contribution, and non-planarity which enhances three-dimensional coverage and "pseudorotation." This review highlights the utility of pyrrolidine and its derivatives, including (R)-3-Ethoxy-pyrrolidine hydrochloride, in drug discovery, emphasizing its significance in the synthesis of compounds for treating human diseases. The versatility of the pyrrolidine scaffold allows for efficient exploration of pharmacophore space, aiding the design of molecules with diverse biological profiles (Li Petri et al., 2021).

Matrix Metalloproteinase Inhibitors Matrix metalloproteinases (MMPs) are crucial in various physiological and pathological processes, including cancer, rheumatic, and cardiovascular diseases. Pyrrolidine scaffold-based MMP inhibitors demonstrate low nanomolar activity for specific MMP subclasses, showcasing the potential of pyrrolidine derivatives, including this compound, as a foundation for developing selective and potent MMP inhibitors. This review focuses on the structural, activity, and selectivity profiles of these inhibitors, highlighting their medicinal significance and therapeutic potential (Cheng et al., 2008).

Pyrrolidine in Biological Defense Mechanisms Pyrrolizidine alkaloids, characterized by their pyrrolidine ring structures, serve as a chemical defense mechanism against herbivores in various plant families. Studies on the evolution of pyrrolizidine alkaloid biosynthesis in the Senecioneae tribe demonstrate the role of these compounds in natural defense and their significant diversity. This research provides insights into the biological importance and applications of pyrrolidine derivatives in understanding plant defense mechanisms and evolutionary biology (Langel, Ober, & Pelser, 2011).

properties

IUPAC Name

(3R)-3-ethoxypyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-2-8-6-3-4-7-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSSBFJFGPYMNJ-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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